molecular formula C5H5Br2N3 B1625478 3,5-Dibromopyridine-2,4-diamine CAS No. 72921-93-8

3,5-Dibromopyridine-2,4-diamine

Cat. No.: B1625478
CAS No.: 72921-93-8
M. Wt: 266.92 g/mol
InChI Key: CDNZVHLUFVOIRU-UHFFFAOYSA-N
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Description

3,5-Dibromopyridine-2,4-diamine is an organic compound with the molecular formula C5H5Br2N3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and two amino groups at the 2 and 4 positions on the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromopyridine-2,4-diamine can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives. For instance, the bromination of 2,4-diaminopyridine can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically requires controlled temperatures to ensure regioselectivity and to avoid the formation of polybrominated by-products .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromopyridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives of the original compound.

    Coupling Products: Biaryl or vinyl-substituted pyridines.

Scientific Research Applications

3,5-Dibromopyridine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dibromopyridine-2,4-diamine depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms are typically displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed cross-coupling involves the formation of a palladium complex with the bromine atoms, followed by the transmetalation and reductive elimination steps to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromopyridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of bromine atoms at the 3 and 5 positions allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,5-dibromopyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNZVHLUFVOIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505879
Record name 3,5-Dibromopyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72921-93-8
Record name 3,5-Dibromopyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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